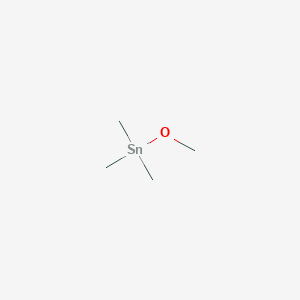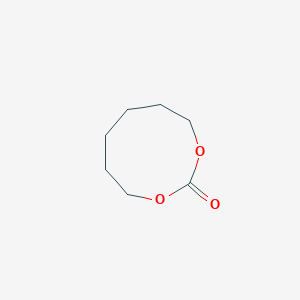
1,3-Dioxonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxonan-2-one is a cyclic carbonate with the molecular formula C_5H_8O_3 It is a member of the dioxane family, which are heterocyclic organic compounds containing two oxygen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dioxonan-2-one can be synthesized through several methods. One common approach involves the reaction of carbonyl compounds with diols in the presence of a catalyst. For example, the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst can yield this compound . Another method involves the use of photo-aerobic selenium-π-acid multicatalysis, which activates the C=C double bond of homoallylic carbonic acid esters using ambient air as the sole oxidant and visible light as the energy source .
Industrial Production Methods
Industrial production of this compound typically involves the use of efficient catalytic systems to ensure high yields and purity. The use of strong bases in the presence of carbon dioxide and elemental iodine has been reported to furnish the corresponding iodocarbonates, which can then be cyclized to form this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxonan-2-one undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: The compound can undergo substitution reactions with nucleophiles such as organolithium reagents or Grignard reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents (e.g., KMnO_4), reducing agents (e.g., hydrogen gas with nickel catalysts), and nucleophiles (e.g., organolithium reagents) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxonan-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-dioxonan-2-one involves its ability to undergo various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with carbonyl groups and participation in cyclization reactions .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxonan-2-one can be compared with other similar compounds, such as 1,3-dioxolan-2-one and 1,3-dioxane:
1,3-Dioxolan-2-one: This compound has a five-membered ring and is used as a solvent and in the synthesis of polycarbonates.
1,3-Dioxane: This compound has a six-membered ring and is used as a solvent and in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific ring structure and reactivity, which make it suitable for a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
4437-87-0 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
1,3-dioxonan-2-one |
InChI |
InChI=1S/C7H12O3/c8-7-9-5-3-1-2-4-6-10-7/h1-6H2 |
InChI-Schlüssel |
ANLVEXKNRYNLDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCOC(=O)OCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



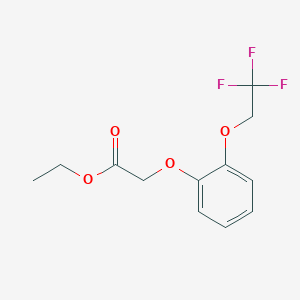
![Diethyl [benzoyl(3-methylphenyl)amino]propanedioate](/img/structure/B14148930.png)
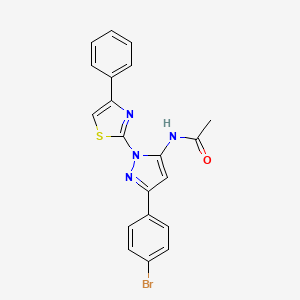

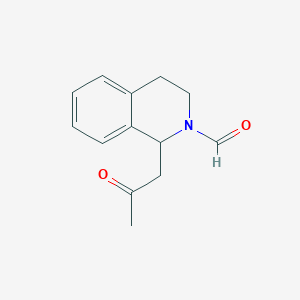
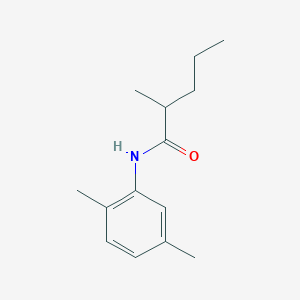
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14148957.png)

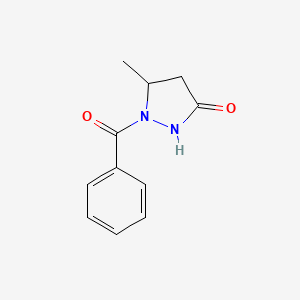

![2'-Acetyl-4,4,5',5'-tetramethyl[1,1'-bi(cyclohexane)]-2,3',6-trione](/img/structure/B14148965.png)
![N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14148970.png)
